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molecular formula C9H11NO6 B8334371 2-Hydroxy-1-nitro-3,4,5-trimethoxybenzene

2-Hydroxy-1-nitro-3,4,5-trimethoxybenzene

Cat. No. B8334371
M. Wt: 229.19 g/mol
InChI Key: LPINJRDUKQKHKZ-UHFFFAOYSA-N
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Patent
US05296602

Procedure details

1-Hydroxy-2-nitro-4,5,6-trimethoxybenzene (4.58 g, 0.02 mol) was treated with diazomethane (prepared from 1-methyl-3-nitro-1-nitrosoguanidine, 5.88 g, 0.04 mol) in ether (300 ml) for 4 hours at room temperature. The reaction mixture was evaporated in vacuo to dryness, and the residue was chromatographed on a silica gel column (3×40 cm) using hexane/ethyl acetate (9:1) as the eluent. 1-Nitro-2,3,4,5-tetramethoxybenzene was obtained as syrup, 3.45 g (71%). 1NMR (CDCl3): δ3.80, 3.94, 3.96, and 3.98 (each 3H, s, 4×OMe), 7.18 (1H, s, H-6). Analyses: Calculated for C10H13NO6 : C, 49.38; H, 5.39; N, 5.76. Found: C, 49.14; H, 5.53; N, 5.75.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[C:5]([O:12][CH3:13])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[N+](=[CH2:19])=[N-]>CCOCC>[N+:14]([C:3]1[CH:4]=[C:5]([O:12][CH3:13])[C:6]([O:10][CH3:11])=[C:7]([O:8][CH3:9])[C:2]=1[O:1][CH3:19])([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
OC1=C(C=C(C(=C1OC)OC)OC)[N+](=O)[O-]
Name
Quantity
5.88 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column (3×40 cm)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)OC)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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